1-Bromo-3-ethylpentane
Overview
Description
1-Bromo-3-ethylpentane is an organic compound with the molecular formula C7H15Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the first carbon of a 3-ethylpentane chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
1-Bromo-3-ethylpentane can be synthesized through several methods:
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Radical Bromination: : One common method involves the radical bromination of 3-ethylpentane using bromine (Br2) in the presence of light or a radical initiator. This reaction typically occurs at elevated temperatures and results in the substitution of a hydrogen atom with a bromine atom at the first carbon position.
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Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 3-ethylpentanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr3). This reaction is carried out under acidic conditions and results in the formation of this compound.
Chemical Reactions Analysis
1-Bromo-3-ethylpentane undergoes various chemical reactions, including:
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Nucleophilic Substitution Reactions: : It can undergo nucleophilic substitution reactions (SN1 and SN2) with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). These reactions typically occur under basic conditions and result in the formation of different substituted products.
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Elimination Reactions: : It can also undergo elimination reactions (E1 and E2) to form alkenes. For example, when treated with a strong base like potassium tert-butoxide (KOtBu), it can undergo dehydrohalogenation to form 3-ethyl-1-pentene.
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Oxidation and Reduction: : While this compound is not typically involved in oxidation or reduction reactions directly, it can be converted to other intermediates that may undergo such reactions.
Scientific Research Applications
1-Bromo-3-ethylpentane has several applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
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Material Science: : It is used in the preparation of polymers and other advanced materials.
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Biological Studies: : It can be used as a probe or reagent in biological studies to investigate enzyme mechanisms and metabolic pathways.
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Industrial Applications: : It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.
Comparison with Similar Compounds
1-Bromo-3-ethylpentane can be compared with other similar bromoalkanes, such as:
1-Bromohexane: Similar in structure but lacks the ethyl group at the third carbon.
2-Bromo-3-ethylpentane: The bromine atom is attached to the second carbon instead of the first.
1-Bromo-3-methylpentane: The ethyl group is replaced with a methyl group.
These compounds have similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Properties
IUPAC Name |
1-bromo-3-ethylpentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRMWPQRKZTIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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